molecular formula C20H15NO7 B2858407 1,4-dimethyl 2-(2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate CAS No. 300812-48-0

1,4-dimethyl 2-(2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate

Cat. No.: B2858407
CAS No.: 300812-48-0
M. Wt: 381.34
InChI Key: UTOUEFUZPLOMCD-UHFFFAOYSA-N
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Description

Dimethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate is a complex organic compound that belongs to the family of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a coumarin moiety linked to a terephthalate group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl 2-(2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with dimethyl terephthalate in the presence of a coupling agent. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or ethanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Dimethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dimethyl 2-(2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate involves its interaction with various molecular targets and pathways. The coumarin moiety can intercalate with DNA, inhibiting the activity of topoisomerases and other enzymes involved in DNA replication and repair. Additionally, the compound can scavenge free radicals, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate is unique due to its combination of a coumarin moiety with a terephthalate group, which enhances its chemical stability and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

1,4-Dimethyl 2-(2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate is a complex organic compound that belongs to the class of chromene derivatives. These compounds are notable for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this particular compound, focusing on its mechanisms of action, efficacy in various biological assays, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is dimethyl 2-[(2-oxochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate. It features a chromene core structure, which is known for its pharmacological properties. The molecular formula is C20H18N2O7C_{20}H_{18}N_{2}O_{7}, with a molecular weight of 394.36 g/mol.

This compound exhibits its biological activity through several mechanisms:

  • Anticancer Activity : The compound has been shown to inhibit certain enzymes involved in cell proliferation. This inhibition leads to reduced tumor growth in various cancer cell lines.
  • Antimicrobial Properties : It disrupts bacterial cell wall synthesis, contributing to its effectiveness against a range of bacterial strains.

Biological Activity Data

The biological activity of the compound has been evaluated through various assays:

Activity Type Tested Concentration (µM) IC50 Value (µM) Reference
Anticancer (e.g., pancreatic cancer)0.5 - 100.58
Antimicrobial (against S. aureus)0.1 - 10<1.0
Anti-inflammatoryVariable>10

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Efficacy : A study demonstrated that the compound significantly inhibited the growth of pancreatic cancer cells with an IC50 value of 0.58 µM, indicating potent anticancer properties compared to standard chemotherapeutics .
  • Antimicrobial Activity : In another investigation, the compound exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value lower than that of traditional antibiotics like ciprofloxacin .
  • Structure-Activity Relationship (SAR) : Research into SAR highlighted that modifications to the substituents on the chromene core can enhance or diminish biological activity, suggesting pathways for further optimization .

Comparative Analysis with Similar Compounds

The unique structural features of this compound allow it to exhibit a broader range of biological activities compared to other chromene derivatives:

Compound Activity IC50/Effectiveness
Coumarin DerivativesAnticancerModerate
Chromene DerivativesAntimicrobialVariable
1,4-Dimethyl CompoundAnticancer & AntimicrobialHighly effective

Properties

IUPAC Name

dimethyl 2-[(2-oxochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO7/c1-26-18(23)12-7-8-13(19(24)27-2)15(10-12)21-17(22)14-9-11-5-3-4-6-16(11)28-20(14)25/h3-10H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOUEFUZPLOMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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